![molecular formula C20H23ClN2O2 B4407512 1-{4-[2-(benzyloxy)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4407512.png)
1-{4-[2-(benzyloxy)phenoxy]butyl}-1H-imidazole hydrochloride
Overview
Description
1-{4-[2-(benzyloxy)phenoxy]butyl}-1H-imidazole hydrochloride, commonly known as BIBB 515, is a selective dopamine D3 receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
BIBB 515 acts as a selective dopamine D3 receptor antagonist. It binds to the D3 receptor and blocks the effects of dopamine on this receptor. This results in a decrease in the activity of the mesolimbic and mesocortical dopamine systems, which are implicated in the pathophysiology of various diseases.
Biochemical and Physiological Effects:
BIBB 515 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of the mesolimbic and mesocortical dopamine systems, which are implicated in the pathophysiology of various diseases. BIBB 515 has also been shown to decrease the levels of extracellular dopamine in the nucleus accumbens, and to decrease the locomotor activity of rats. Additionally, BIBB 515 has been shown to decrease the reinforcing effects of cocaine and amphetamine.
Advantages and Limitations for Lab Experiments
BIBB 515 has several advantages for lab experiments. It is a selective dopamine D3 receptor antagonist, which makes it a useful tool for studying the role of the D3 receptor in various diseases. It has also been shown to have a high affinity for the D3 receptor, which makes it a useful ligand for studying the receptor. However, BIBB 515 has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. Additionally, it has poor blood-brain barrier permeability, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of BIBB 515. One potential direction is to investigate its potential therapeutic applications in various diseases, such as Parkinson's disease, schizophrenia, drug addiction, and depression. Another potential direction is to develop more potent and selective D3 receptor antagonists that have better pharmacokinetic properties. Additionally, the development of imaging agents that can be used to visualize the D3 receptor in vivo may be useful for studying the role of the receptor in various diseases.
Scientific Research Applications
BIBB 515 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, drug addiction, and depression. It has been shown to have a high affinity for dopamine D3 receptors, which are predominantly expressed in the mesolimbic and mesocortical regions of the brain. BIBB 515 has been shown to block the effects of dopamine on these receptors, which may be beneficial in treating these diseases.
properties
IUPAC Name |
1-[4-(2-phenylmethoxyphenoxy)butyl]imidazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-2-8-18(9-3-1)16-24-20-11-5-4-10-19(20)23-15-7-6-13-22-14-12-21-17-22;/h1-5,8-12,14,17H,6-7,13,15-16H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHOIDUJHAGOJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCN3C=CN=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.